molecular formula C24H27F3N4O3 B2509130 (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone CAS No. 2034494-30-7

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone

Cat. No.: B2509130
CAS No.: 2034494-30-7
M. Wt: 476.5
InChI Key: NIJITNVBWNZIDE-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C24H27F3N4O3 and its molecular weight is 476.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

The compound has been studied for its potential in antimicrobial applications. Patel et al. (2011) synthesized a series of compounds, including derivatives of (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4-(3-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)piperidin-1-yl)methanone, and evaluated their antimicrobial activity against various bacterial and fungal strains. These compounds demonstrated variable and modest activity, suggesting potential for further exploration in antimicrobial research (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction Studies

Shim et al. (2002) examined the molecular interactions of a structurally related antagonist, focusing on its binding to the CB1 cannabinoid receptor. This research provides insights into the receptor-ligand interactions, which are crucial for understanding the therapeutic potential of similar compounds (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Structural Analysis and Antiproliferative Activity

Prasad et al. (2018) focused on the synthesis and structural exploration of a novel bioactive heterocycle closely related to the specified compound. Their research included antiproliferative activity evaluation and X-ray diffraction studies, highlighting the compound's potential in cancer research (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).

Receptor Binding and Pharmacological Effects

Landsman et al. (1997) studied the binding of a related compound to the human cannabinoid CB1 receptor, demonstrating its inverse agonist properties. This research is significant for understanding the pharmacological effects of similar compounds in the context of neurological studies (Landsman, Burkey, Consroe, Roeske, & Yamamura, 1997).

Synthesis and Evaluation as Anticonvulsant Agents

Malik and Khan (2014) synthesized novel derivatives and evaluated their anticonvulsant activities. Their research contributes to understanding the therapeutic potential of such compounds in treating neurological disorders (Malik & Khan, 2014).

Conformationally Restricted Butyrophenones

Raviña et al. (2000) explored a series of novel butyrophenones, similar in structure, for their potential as antipsychotic agents. This research is valuable for the development of new drugs in mental health care (Raviña et al., 2000).

Cannabinoid Receptor Antagonism

Darmani (2001) investigated the effects of related compounds on cannabinoid receptors, providing insights into their potential therapeutic applications in treating emesis and motor disorders (Darmani, 2001).

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-3-yl-[4-[4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27F3N4O3/c25-24(26,27)18-4-3-9-28-22(18)30-14-12-29(13-15-30)17-7-10-31(11-8-17)23(32)21-16-33-19-5-1-2-6-20(19)34-21/h1-6,9,17,21H,7-8,10-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJITNVBWNZIDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCN(CC2)C3=C(C=CC=N3)C(F)(F)F)C(=O)C4COC5=CC=CC=C5O4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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